molecular formula C23H27FN4O3 B135393 (S)-paliperidone CAS No. 147663-01-2

(S)-paliperidone

Katalognummer: B135393
CAS-Nummer: 147663-01-2
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: PMXMIIMHBWHSKN-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-paliperidone is a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one that is the (S)-enantiomer of paliperidone. It is an enantiomer of a (R)-paliperidone.

Wirkmechanismus

Target of Action

The primary target of (S)-paliperidone is the dopamine D2 receptor and the serotonin 5-HT2A receptor . These receptors play a crucial role in regulating mood, cognition, and behavior. By interacting with these receptors, this compound can influence the neurotransmission of dopamine and serotonin, two key neurotransmitters involved in psychiatric disorders .

Mode of Action

This compound acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptorsThis blockade can lead to changes in the transmission of these neurotransmitters, which can affect various brain functions and result in therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it can cross the blood-brain barrier to exert its effects on the central nervous system. This compound is primarily metabolized in the liver and excreted via the kidneys . The pharmacokinetic properties of this compound can be influenced by various factors, including the patient’s age, liver function, and kidney function .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of dopamine D2 and serotonin 5-HT2A receptors, leading to alterations in neurotransmission. This can result in changes in neuronal activity and synaptic plasticity, which can ultimately lead to improvements in psychiatric symptoms. The exact changes can vary depending on the specific brain region and the balance of neurotransmitters in these regions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism. Moreover, genetic factors can influence the individual’s response to the drug. It’s also important to note that the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen .

Biologische Aktivität

(S)-Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. Its biological activity encompasses a range of pharmacological effects, including receptor interactions and neuroprotective properties. This article reviews the biological activity of this compound, highlighting its receptor affinities, therapeutic effects, and emerging research findings.

Receptor Interactions

This compound exhibits a complex profile of receptor interactions that contribute to its pharmacological effects:

  • Dopamine Receptors : It acts as an antagonist at dopamine D2 receptors, which is critical for its antipsychotic effects. The binding affinity for D2 receptors is approximately Ki=4.6nMK_i=4.6\,\text{nM} .
  • Serotonin Receptors : Paliperidone has a high affinity for serotonin 5-HT2A receptors (Ki=0.220.25nMK_i=0.22-0.25\,\text{nM}), which may help mitigate some side effects typically associated with D2 antagonism .
  • Adrenergic and Histamine Receptors : It also antagonizes α1- and α2-adrenergic receptors as well as the H1-histamine receptor, contributing to its sedative effects .

Pharmacodynamics

Paliperidone's pharmacodynamics involve both primary and secondary actions:

  • Primary Actions : The drug effectively reduces both positive and negative symptoms of schizophrenia, stabilizing acute psychotic episodes and preventing relapse in stabilized patients .
  • Secondary Actions : It influences prolactin levels by antagonizing the inhibitory action of dopamine on prolactin release in the anterior pituitary .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

Neuroinflammation Studies

A study demonstrated that paliperidone prevents activation of the Toll-like receptor 4 (TLR-4) pathway, which is associated with neuroinflammation in stress models. In rats subjected to acute and chronic restraint stress, paliperidone administration resulted in decreased TLR-4 activation and inflammatory markers in the prefrontal cortex . This suggests potential utility in treating stress-related disorders.

Glioblastoma Research

Emerging research indicates that this compound may inhibit glioblastoma growth. A study using mouse models showed that paliperidone not only inhibited tumor growth but also prolonged survival by reducing programmed death ligand 1 (PD-L1) expression in glioblastoma cells. This was linked to modulation of macrophage polarization and signaling pathways involving ERK and STAT3 .

Clinical Efficacy

In clinical settings, this compound has been shown to outperform placebo in reducing symptoms of schizophrenia. Patients treated with paliperidone exhibited significant improvements in both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional flatness) .

Pharmacokinetics

Paliperidone is primarily excreted renally, making it suitable for patients with hepatic impairment. It has a longer mean residence time in brain regions compared to risperidone, which may enhance its therapeutic efficacy .

Comparative Data Table

Parameter This compound Risperidone
Dopamine D2 Affinity Ki=4.6nMK_i=4.6\,\text{nM}Ki=VariesK_i=\text{Varies}
Serotonin 5-HT2A Affinity Ki=0.220.25nMK_i=0.22-0.25\,\text{nM}Ki=VariesK_i=\text{Varies}
Primary Excretion Route RenalHepatic
Mean Residence Time in Brain ~12 hours~4-6 hours

Analyse Chemischer Reaktionen

Key Synthetic Routes

The synthesis of paliperidone involves coupling two intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) and 6-fluoro-3-piperidino-1,2-benzisoxazole (FBIP) . The reaction occurs in an organic solvent (e.g., dichloromethane, methanol) under basic conditions (pH 8–11) with water .

Example Synthesis Steps :

  • Alkylation : CMHTP reacts with FBIP in a polar aprotic solvent (e.g., acetonitrile) at 65–70°C for 15–30 hours .

  • Reduction : Sodium borohydride (NaBH₄) is used to reduce intermediates, followed by solvent removal under reduced pressure .

  • Crystallization : Purification involves methanol or isopropyl alcohol, with active charcoal to remove impurities .

Esterification and Prodrug Formation

(S)-Paliperidone is modified into prodrugs like paliperidone palmitate for extended release. The esterification involves:

  • Reaction : this compound + palmitoyl chloride in organic solvents (e.g., dichloromethane) with a base (e.g., NaOH) .

  • Conditions : 5–15 molar equivalents of base, 2–10 hours at room temperature .

Key Steps :

  • Alkoxide Formation : this compound reacts with NaOH to form an alkoxide intermediate.

  • Acylation : Palmitoyl chloride is added, followed by phase separation and acidification (pH 2) to isolate the ester .

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with four primary pathways identified :

  • Dealkylation : Removal of alkyl groups from the piperidine ring.

  • Hydroxylation : Addition of hydroxyl groups at position 9.

  • Dehydrogenation : Oxidation of the tetrahydro-pyrido ring.

  • Benzisoxazole Scission : Cleavage of the benzisoxazole moiety.

Table 2: Metabolic Pathways and Enzymatic Involvement

PathwayEnzymes InvolvedMetabolite ContributionSource
DealkylationCYP2D6 (minor)<10% of dose
HydroxylationRenal enzymesPrimary route
Benzisoxazole scissionNon-enzymaticTrace amounts

Degradation and Stability

  • Hydrolysis : The benzisoxazole ring is susceptible to hydrolysis under acidic or alkaline conditions, forming 6-fluoro-3-piperidinyl-1,2-benzisoxazole and a pyrimidinone derivative .

  • Oxidation : The hydroxyl group at position 9 may oxidize to a ketone under strong oxidative conditions .

Stability Optimization :

  • Formulated as an extended-release tablet using OROS® technology to prevent degradation .

  • Storage at controlled room temperature (20–25°C) to avoid hydrolysis .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (80 MHz, CDCl₃): Key signals include a hydroxyl proton at δ 4.80 ppm (broad singlet) and aromatic protons at δ 7.20–7.80 ppm .

  • ¹³C NMR : Distinct peaks for the benzisoxazole (δ 160–165 ppm) and pyrido-pyrimidinone (δ 170–175 ppm) carbons .

Table 3: Selected ¹H NMR Assignments

Proton GroupChemical Shift (δ, ppm)MultiplicityCorrelation
C9-OH4.80BroadHydrogen bonding
Aromatic H (F-Bz)7.20–7.80MultipletBenzisoxazole ring
Piperidine CH₂2.90–3.40MultipletAlkyl chain

Stereochemical Considerations

This compound’s configuration influences receptor binding:

  • Higher affinity for 5-HT2A vs. D2 receptors compared to the (R)-enantiomer .

  • The hydroxyl group enhances hydrogen bonding, reducing lipid solubility and prolonging half-life (23 hours) .

Eigenschaften

IUPAC Name

(9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCC[C@@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312761
Record name (-)-9-Hydroxyrisperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147663-01-2, 144598-75-4
Record name (-)-9-Hydroxyrisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147663-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paliperidone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147663012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliperidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-9-Hydroxyrisperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIPERIDONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IIB89L1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-paliperidone
Reactant of Route 2
(S)-paliperidone
Reactant of Route 3
(S)-paliperidone
Reactant of Route 4
Reactant of Route 4
(S)-paliperidone
Reactant of Route 5
(S)-paliperidone
Reactant of Route 6
(S)-paliperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.